Predicted Boiling Point vs. 2-Amino-2-phenylethanol: Impact on Purification and Volatility
The predicted boiling point of 2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL is 318.3±37.0 °C, which is 57 °C higher than the experimental boiling point of the unsubstituted parent compound 2-Amino-2-phenylethanol (261 °C) [1]. This substantial difference, arising from the increased molecular weight and altered intermolecular forces due to the dimethyl substitution, directly impacts the choice of purification technique (e.g., distillation vs. chromatography) and thermal stability considerations during synthesis and storage.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 318.3±37.0 °C (Predicted) |
| Comparator Or Baseline | 2-Amino-2-phenylethanol at 261 °C (Experimental, 760 mmHg) |
| Quantified Difference | +57.3 °C (approximate) |
| Conditions | Predicted value (ACD/Labs) vs. experimental data at 760 mmHg |
Why This Matters
A higher boiling point dictates low volatility during vacuum distillation, favoring chromatographic purification or crystallization, which directly informs scalable synthesis protocol design and procurement specifications for process R&D.
- [1] Molbase. 2-Amino-2-phenylethanol Properties (Boiling Point: 261ºC). 2025. View Source
